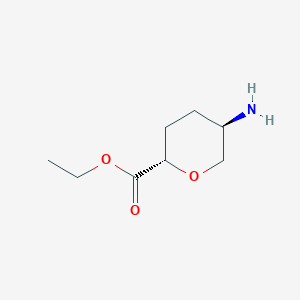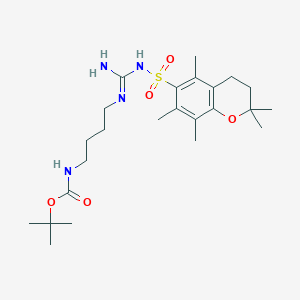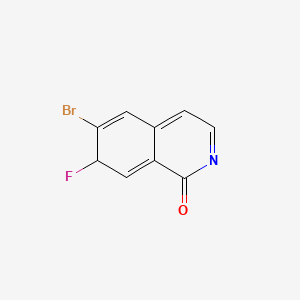
(2R,5S)-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5S)-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate is a chiral compound with a unique structure that includes a tetrahydropyran ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows for diverse chemical reactions, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound, such as an oxime or a nitrile, followed by esterification. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group into a nitro or hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(2R,5S)-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Industry: It is used in the production of fine chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism by which (2R,5S)-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2(5H)-Furanone: Known for its reactivity and use in organic synthesis.
5-Hydroxy-2(5H)-furanone: Used in the synthesis of biologically active compounds.
2-Imino-2,5-dihydrofurans: Valuable for their biological activity and use in diverse fields of organic synthesis.
Uniqueness
(2R,5S)-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate is unique due to its chiral nature and the presence of both an amino group and an ester group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial contexts.
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl (2S,5R)-5-aminooxane-2-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-2-11-8(10)7-4-3-6(9)5-12-7/h6-7H,2-5,9H2,1H3/t6-,7+/m1/s1 |
InChI Key |
DPHUSCGJQGFYGW-RQJHMYQMSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H](CO1)N |
Canonical SMILES |
CCOC(=O)C1CCC(CO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B12333523.png)
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B12333531.png)
![Tert-butyl 6-methoxy-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12333532.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12333543.png)
![(2Z)-2-({[4-fluoro-3-(trifluoromethyl)phenyl]amino}methylidene)-3-oxo-N-phenylbutanamide](/img/structure/B12333551.png)

![(2E)-3-(4-bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propanal](/img/structure/B12333568.png)


![(3R,4R,5R,6R)-6-[(8-anilino-8-oxooctanoyl)amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12333597.png)
![(2Z,4Z)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazin-1-ylidene]pent-2-en-2-ol](/img/structure/B12333603.png)


